molecular formula C18H20N2OS B5526946 3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5526946
M. Wt: 312.4 g/mol
InChI Key: XTEYSGNEENTDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12963444 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The development of efficient synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones has been explored to improve their accessibility for further studies. Shi et al. (2018) introduced a green approach for synthesizing this class of compounds through a catalytic four-component reaction, which is characterized by step economy and reduced catalyst loading, highlighting the interest in sustainable chemical processes (Shi et al., 2018).

Biological Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimicrobial and anti-inflammatory properties. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anti-inflammatory agents, finding them to have remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). This indicates the potential of these compounds in developing new therapeutics.

Antihyperlipaemic Activity

The antihyperlipaemic activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have been explored, with some compounds showing promising results comparable to established drugs. This suggests potential applications in treating hyperlipidemia (Shishoo et al., 1990).

Antioxidant and Antitumor Activities

The antioxidant properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, indicating their potential in oxidative stress-related conditions (Kotaiah et al., 2012). Furthermore, new derivatives have been synthesized and evaluated for their antitumor activities, with some showing potency comparable to doxorubicin against various cancer cell lines, highlighting their potential in cancer therapy (Hafez et al., 2017).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4-one compounds can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their ability to inhibit certain enzymes, such as the bd oxidase in Mycobacterium tuberculosis .

Future Directions

The future directions for research on thieno[2,3-d]pyrimidin-4-one compounds could include further exploration of their potential biological activities, development of more efficient synthesis methods, and investigation of their physical and chemical properties .

Properties

IUPAC Name

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-17-16(18(20)21)15(10-22-17)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYSGNEENTDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.